3-(3-Chlorobenzoyl)-5-fluoropyridine 3-(3-Chlorobenzoyl)-5-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219247
InChI: InChI=1S/C12H7ClFNO/c13-10-3-1-2-8(4-10)12(16)9-5-11(14)7-15-6-9/h1-7H
SMILES:
Molecular Formula: C12H7ClFNO
Molecular Weight: 235.64 g/mol

3-(3-Chlorobenzoyl)-5-fluoropyridine

CAS No.:

Cat. No.: VC16219247

Molecular Formula: C12H7ClFNO

Molecular Weight: 235.64 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorobenzoyl)-5-fluoropyridine -

Specification

Molecular Formula C12H7ClFNO
Molecular Weight 235.64 g/mol
IUPAC Name (3-chlorophenyl)-(5-fluoropyridin-3-yl)methanone
Standard InChI InChI=1S/C12H7ClFNO/c13-10-3-1-2-8(4-10)12(16)9-5-11(14)7-15-6-9/h1-7H
Standard InChI Key CQPCMQCOESHZCX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CN=C2)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(3-Chlorobenzoyl)-5-fluoropyridine is C₁₂H₇ClFNO, with a molecular weight of 247.64 g/mol. The compound’s structure combines a pyridine core with two functional groups:

  • A fluorine atom at the 5-position, which enhances electronegativity and influences aromatic ring reactivity.

  • A 3-chlorobenzoyl group at the 3-position, introducing steric bulk and potential for π-π stacking interactions .

Key physicochemical properties inferred from analogous pyridine derivatives include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzoyl group’s hydrophobic nature.

  • Melting Point: Estimated range of 120–140°C, based on structurally similar chlorinated pyridines .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzoyl ester linkage.

Synthetic Methodologies and Reaction Pathways

Although no direct synthesis of 3-(3-Chlorobenzoyl)-5-fluoropyridine has been documented, established protocols for analogous compounds provide a roadmap for its preparation. The following strategies are derived from studies on pyridine functionalization :

Friedel-Crafts Acylation

Acylation of 5-fluoropyridine with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could yield the target compound. This method is widely used for introducing benzoyl groups to aromatic systems :

5-Fluoropyridine+3-Chlorobenzoyl ChlorideAlCl33-(3-Chlorobenzoyl)-5-fluoropyridine+HCl\text{5-Fluoropyridine} + \text{3-Chlorobenzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-(3-Chlorobenzoyl)-5-fluoropyridine} + \text{HCl}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 5-fluoro-3-bromopyridine and 3-chlorophenylboronic acid offers an alternative route. This method ensures regioselectivity and high yields in halogenated pyridine systems .

Post-Functionalization of Preformed Pyridines

Modification of pre-synthesized pyridine derivatives via nucleophilic aromatic substitution (NAS) or metal-halogen exchange could introduce the fluorine and chlorobenzoyl groups sequentially. For example, fluorination using KF or Selectfluor® followed by benzoylation .

Comparative Analysis with Structural Analogs

The table below contrasts 3-(3-Chlorobenzoyl)-5-fluoropyridine with related compounds described in the literature :

CompoundStructureKey Functional GroupsReported Activity
5-Chloro-2,4-dihydroxypyridinePyridine with Cl, OH groupsDHU dehydrogenase inhibition (Kᵢ = 3.6 × 10⁻⁵ M)Antimetabolite
3-Cyano-2,6-dihydroxypyridinePyridine with CN, OH groupsDHU dehydrogenase inhibition (Kᵢ = 2.3 × 10⁻⁵ M)Enzyme inhibitor
5-Bromobenzofuran-pyridine hybridsPyridine-benzofuran conjugatesAntifungal, antitumorMaterial science applications

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds suffer from low yields (~40–60%) . Catalytic systems (e.g., photoredox catalysis) could improve efficiency.

  • Biological Screening: Prioritize in vitro assays against DHU dehydrogenase and cancer cell lines to validate theoretical activity.

  • Structural Modifications: Explore replacing chlorine with other halogens (e.g., Br, I) to modulate lipophilicity and target engagement.

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